1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

Overview

Description

This compound is used as a reagent and catalyst in organic synthesis . It is often used in platinum-catalyzed Suzuki coupling reactions to synthesize various types of organic compounds, such as heterocyclic compounds and drug molecules .

Synthesis Analysis

A common method of preparing this compound involves reacting tetramethylborane with bromobenzene . The specific reaction conditions can be adjusted according to experimental requirements .Molecular Structure Analysis

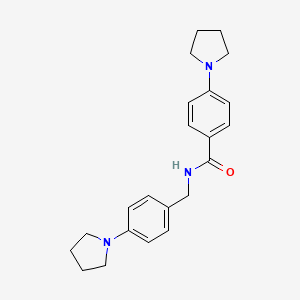

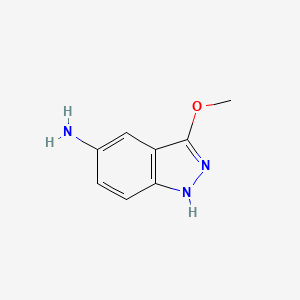

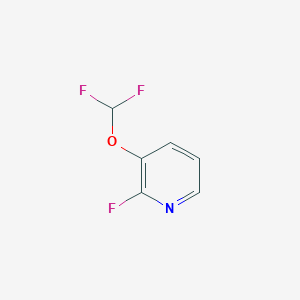

The molecular structure of this compound includes a piperazine ring attached to a benzyl group, which is further connected to a tetramethylborolane group .Chemical Reactions Analysis

This compound is commonly used in Suzuki coupling reactions under platinum catalysis . It is used to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .Scientific Research Applications

Anxiolytic and Antidepressant Effects

- Piperazine derivatives have been studied for their potential anxiolytic and antidepressant effects. Compounds such as arylpiperazine derivatives containing isonicotinic and picolinic nuclei have shown anxiolytic effects through mechanisms involving the GABAergic and 5-HT systems, indicating their potential in treating anxiety disorders (Kędzierska et al., 2019).

Metabolism and Disposition

- The metabolism and disposition of novel compounds, including those with a piperazine structure, have been characterized in humans. Studies on compounds like SB-649868, an orexin receptor antagonist, have detailed their elimination pathways, half-life, and principal metabolites, providing essential data for drug development and safety assessment (Renzulli et al., 2011).

Neurotoxicity and Safety Profile

- Piperazine compounds have also been evaluated for their safety profile, including potential neurotoxic effects. For example, piperazine citrate, used as an anthelmintic, has been generally considered safe at recommended doses, though there have been reports of neurologic findings at higher doses, highlighting the importance of monitoring for adverse effects (Combes et al., 1956).

Pharmacological Preconditioning

- Some piperazine derivatives have been implicated in pharmacological preconditioning, such as trimetazidine, which can prevent intracellular ATP decrease and protect against ischemia-related damage. Studies have explored its mechanism of action, suggesting interactions with adenosine, which could explain its anti-ischemic effects (Blardi et al., 2002).

New Psychoactive Substances

- Piperazine-based compounds have emerged as new psychoactive substances (NPS) on the recreational drug market. Research into their effects, metabolism, and associated risks is crucial for public health and legal control measures. For instance, MT-45, a designer opioid with piperazine structure, has been associated with serious adverse effects, underscoring the need for awareness and regulation (Papsun et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of biologically active compounds .

Mode of Action

Compounds with similar structures are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

The compound may be involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used in organic synthesis for the synthesis of carbon-carbon bonds . The downstream effects of this reaction can lead to the formation of various biologically active compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable under inert gas and should be stored in a cool, dry place .

Biochemical Analysis

Biochemical Properties

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. This compound interacts with various enzymes, proteins, and other biomolecules through its boron moiety. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a versatile reagent in biochemical assays. For instance, it can interact with serine and threonine residues in proteins, forming stable complexes that can be used to study enzyme mechanisms and protein-ligand interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of kinases and phosphatases, enzymes that play critical roles in cell signaling. Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane group can interact with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound can inhibit enzymes by forming stable boronate complexes with active site residues, thereby blocking substrate access. Conversely, it can activate certain enzymes by stabilizing their active conformations. These interactions can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. It has been observed that the compound can degrade over time, leading to a decrease in its efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties in vivo. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components. Threshold effects have been observed, where a certain dose level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels. The compound can also influence the activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to cross cellular membranes. The compound can also bind to plasma proteins, affecting its bioavailability and distribution in tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles through post-translational modifications or by interacting with targeting signals. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear proteins and transcription factors .

properties

IUPAC Name |

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-20-11-9-19-10-12-20/h5-8,19H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTPVWQNUYEICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)

![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)

![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)

![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B1404659.png)